(3a,5b,7a)-23-Carboxy-7-hydroxy-24-norcholan-3-yl-b-D-Glucopyranosiduronic acid
Overview
Description
(3a,5b,7a)-23-Carboxy-7-hydroxy-24-norcholan-3-yl-b-D-Glucopyranosiduronic acid is a complex organic compound that belongs to the class of bile acids and their derivatives This compound is characterized by its unique structure, which includes a steroid nucleus with a carboxyl group at the 23rd position, a hydroxyl group at the 7th position, and a glucopyranosiduronic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3a,5b,7a)-23-Carboxy-7-hydroxy-24-norcholan-3-yl-b-D-Glucopyranosiduronic acid typically involves multiple steps, starting from readily available steroid precursors. The key steps include:
Hydroxylation: Introduction of the hydroxyl group at the 7th position using reagents like osmium tetroxide or hydrogen peroxide in the presence of a catalyst.
Carboxylation: Carboxylation at the 23rd position can be achieved through the use of carbon dioxide under high pressure and temperature, often facilitated by a base such as sodium hydroxide.
Glycosylation: The attachment of the glucopyranosiduronic acid moiety is typically done using glycosyl donors like glucopyranosyl bromide in the presence of a Lewis acid catalyst such as silver triflate.
Industrial Production Methods
Industrial production of this compound may involve biotechnological approaches, such as microbial fermentation, where genetically engineered microorganisms are used to produce the compound in large quantities. This method is often preferred due to its efficiency and lower environmental impact compared to traditional chemical synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group at the 7th position can undergo oxidation to form a ketone, using oxidizing agents like Jones reagent or PCC (Pyridinium chlorochromate).
Reduction: The carboxyl group at the 23rd position can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The glucopyranosiduronic acid moiety can be modified through nucleophilic substitution reactions, where the glycosidic bond is cleaved and replaced with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Jones reagent, PCC
Reducing Agents: LiAlH4, sodium borohydride (NaBH4)
Catalysts: Silver triflate, osmium tetroxide
Solvents: Dichloromethane, methanol, water
Major Products Formed
Oxidation: Formation of 7-keto derivatives
Reduction: Formation of 23-hydroxy derivatives
Substitution: Various glycosidic derivatives depending on the nucleophile used
Scientific Research Applications
Chemistry
In chemistry, (3a,5b,7a)-23-Carboxy-7-hydroxy-24-norcholan-3-yl-b-D-Glucopyranosiduronic acid is used as a starting material for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the synthesis of steroid-based drugs and other bioactive compounds.
Biology
Biologically, this compound is studied for its role in bile acid metabolism. It is involved in the emulsification of fats and the absorption of fat-soluble vitamins in the digestive system. Researchers are also exploring its potential as a biomarker for liver function and diseases.
Medicine
In medicine, derivatives of this compound are being investigated for their therapeutic potential in treating liver diseases, cholesterol-related disorders, and certain types of cancer. Its ability to modulate bile acid pathways makes it a promising candidate for drug development.
Industry
Industrially, this compound is used in the production of detergents and emulsifiers. Its surfactant properties are exploited in various formulations to enhance the solubility and stability of products.
Mechanism of Action
The mechanism of action of (3a,5b,7a)-23-Carboxy-7-hydroxy-24-norcholan-3-yl-b-D-Glucopyranosiduronic acid involves its interaction with bile acid receptors and transporters. It binds to the farnesoid X receptor (FXR) and the G-protein-coupled bile acid receptor (TGR5), modulating the expression of genes involved in bile acid synthesis, transport, and metabolism. This regulation helps maintain cholesterol homeostasis and protect against liver damage.
Comparison with Similar Compounds
Similar Compounds
Cholic Acid: Another bile acid with a similar steroid nucleus but different functional groups.
Chenodeoxycholic Acid: Similar structure with hydroxyl groups at different positions.
Ursodeoxycholic Acid: Known for its therapeutic use in liver diseases, with a different stereochemistry.
Uniqueness
(3a,5b,7a)-23-Carboxy-7-hydroxy-24-norcholan-3-yl-b-D-Glucopyranosiduronic acid is unique due to its specific combination of functional groups and its glucopyranosiduronic acid moiety. This structure imparts distinct biological activities and makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
(2S,3S,4S,5R)-6-[[(3R,5R,7R,8R,9S,10S,13R,14S,17R)-17-[(2R)-4-carboxybutan-2-yl]-7-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H48O10/c1-14(4-7-21(32)33)17-5-6-18-22-19(9-11-30(17,18)3)29(2)10-8-16(12-15(29)13-20(22)31)39-28-25(36)23(34)24(35)26(40-28)27(37)38/h14-20,22-26,28,31,34-36H,4-13H2,1-3H3,(H,32,33)(H,37,38)/t14-,15+,16-,17-,18+,19+,20-,22+,23+,24+,25-,26+,28?,29+,30-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDNGOAUIUTXUES-RWDHRDFGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)OC5C(C(C(C(O5)C(=O)O)O)O)O)C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)OC5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H48O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
568.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | (3a,5b,7a)-23-Carboxy-7-hydroxy-24-norcholan-3-yl-b-D-Glucopyranosiduronic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002430 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
58814-71-4 | |
Record name | (3a,5b,7a)-23-Carboxy-7-hydroxy-24-norcholan-3-yl-b-D-Glucopyranosiduronic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002430 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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